molecular formula C7H8N6 B3144541 N~5~-phenyl-1H-tetrazole-1,5-diamine CAS No. 5533-44-8

N~5~-phenyl-1H-tetrazole-1,5-diamine

Cat. No.: B3144541
CAS No.: 5533-44-8
M. Wt: 176.18 g/mol
InChI Key: SFOKIBXOKFIPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-phenyl-1H-tetrazole-1,5-diamine is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Mechanism of Action

Target of Action

N~5~-Phenyl-1H-tetrazole-1,5-diamine, also known as 5-N-phenyltetrazole-1,5-diamine, is primarily targeted towards copper-alloy materials . It acts as a corrosion inhibitor, preventing the deterioration of these materials when they interact with corrosive environments .

Mode of Action

The compound interacts with the surface of copper-alloy materials, forming a protective layer that prevents the corrosive medium from causing damage . This interaction results in a significant reduction in the rate of corrosion .

Biochemical Pathways

These processes likely involve the formation of stable metallic compounds and molecular complexes .

Pharmacokinetics

It is known that the compound has a molecular weight of 17618 , and its physical properties such as melting point (210 °C), boiling point (385.0±25.0 °C), and density (1.53±0.1 g/cm3) have been reported .

Result of Action

The primary result of N5-Phenyl-1H-tetrazole-1,5-diamine’s action is the significant reduction in the rate of corrosion of copper-alloy materials . This protective effect is comparable to that of 1H-Benzotriazole (BTA), a commonly used corrosion inhibitor . N5-phenyl-1h-tetrazole-1,5-diamine has the advantage of being effective at a much lower concentration .

Action Environment

The efficacy and stability of N5-Phenyl-1H-tetrazole-1,5-diamine are influenced by environmental factors such as the presence of chloride ions in the corrosive medium . The compound has been shown to be effective in a 3 wt% NaCl solution , suggesting that it can perform well in environments with high chloride ion concentrations. The compound’s performance also varies with temperature, showing good inhibition efficiency in a temperature range from 298 to 328 K .

Preparation Methods

Synthetic Routes and Reaction Conditions

N~5~-phenyl-1H-tetrazole-1,5-diamine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co~3~O~4~ in dimethylformamide (DMF) at elevated temperatures (120-130°C) for 12 hours . This method yields the desired tetrazole compound with high efficiency.

Industrial Production Methods

Industrial production of N5-phenyl-1H-tetrazole-1,5-diamine typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

N~5~-phenyl-1H-tetrazole-1,5-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions result in various substituted tetrazole compounds with different functional groups.

Scientific Research Applications

N~5~-phenyl-1H-tetrazole-1,5-diamine has numerous scientific research applications, including:

Properties

IUPAC Name

5-N-phenyltetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-13-7(10-11-12-13)9-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOKIBXOKFIPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=NN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296957
Record name N5-Phenyl-1H-tetrazole-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5533-44-8
Record name N5-Phenyl-1H-tetrazole-1,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5533-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-Phenyl-1H-tetrazole-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-phenyl-1H-tetrazole-1,5-diamine
Reactant of Route 2
Reactant of Route 2
N~5~-phenyl-1H-tetrazole-1,5-diamine
Reactant of Route 3
Reactant of Route 3
N~5~-phenyl-1H-tetrazole-1,5-diamine
Reactant of Route 4
Reactant of Route 4
N~5~-phenyl-1H-tetrazole-1,5-diamine
Reactant of Route 5
Reactant of Route 5
N~5~-phenyl-1H-tetrazole-1,5-diamine
Reactant of Route 6
Reactant of Route 6
N~5~-phenyl-1H-tetrazole-1,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.